2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one

Molecular weight Lipophilicity ORL1 receptor

This compound is the structurally accurate building block for ORL1 receptor SAR studies. Its three‑carbon 1‑hydroxypropyl chain matches the Pfizer patent pharmacophore, ensuring correct lipophilic occupancy of the receptor sub‑pocket. Procurement of this analog—rather than the shorter WAY‑311747 (a confounding Tie2 kinase inhibitor)—eliminates polypharmacology false positives in ORL1 functional assays. The secondary alcohol handle enables further derivatization (oxidation, esterification, nucleophilic displacement) for focused library construction around the ORL1 agonist scaffold.

Molecular Formula C17H23N3O2
Molecular Weight 301.4g/mol
CAS No. 890640-94-5
Cat. No. B368113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one
CAS890640-94-5
Molecular FormulaC17H23N3O2
Molecular Weight301.4g/mol
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
InChIInChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3
InChIKeyZQVJSFUINFHYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one (CAS 890640-94-5): Chemical Identity and Procurement Baseline


2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one (CAS 890640-94-5, molecular formula C₁₇H₂₃N₃O₂, MW 301.4 g/mol) is a synthetic benzimidazole-piperidine hybrid bearing a 1-hydroxypropyl substituent at the benzimidazole 2-position and a piperidine ring linked via an ethanone bridge [1]. The compound belongs to the 2-substituted-1-piperidyl benzimidazole chemotype claimed in the Pfizer ORL1 (opioid receptor-like 1) receptor agonist patent family (US6172067, WO-0008013-A2) [2][3]. Its key structural stoichiometric identifiers are the single hydrogen bond donor (hydroxyl group), three hydrogen bond acceptors, XLogP3-AA = 2.0, and a topological polar surface area of 47.6 Ų [1].

Why Generic Substitution Fails: Structural Nuances Differentiating 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one from Close Analogs


Within the 2-substituted-1-piperidyl benzimidazole chemotype, even minor variation at the 2-position substituent produces distinct molecular recognition profiles. The target compound bears a three-carbon hydroxypropyl chain (CH(OH)CH₂CH₃), which differs by exactly one methylene unit from the WAY-311747 analog (1-hydroxyethyl, CH(OH)CH₃) and by two saturated carbons from the hydroxymethyl analog (CAS 942842-56-0) [1][2]. These differences alter logP, rotatable bond count, and hydrogen-bonding geometry, all of which govern receptor-ligand complementarity at the ORL1/NOP receptor binding pocket where the Pfizer patent specifically teaches that the R group attached to the piperidine nitrogen modulates potency and selectivity [3]. Procurement of an analog with an incorrect alkyl chain length thus risks loss of target engagement and invalidates structure-activity relationship (SAR) comparisons.

Quantitative Differentiation Evidence for 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one Versus Closest Analogs


Hydroxyalkyl Chain Length Determines Molecular Weight and Lipophilicity: Target Compound vs. WAY-311747

The target compound (C₁₇H₂₃N₃O₂, MW 301.4 g/mol, XLogP3 = 2.0) carries a three-carbon 1-hydroxypropyl chain, conferring a higher molecular weight and greater lipophilicity than the closest commercially available analog WAY-311747 (C₁₆H₂₁N₃O₂, MW 287.36 g/mol, XLogP3 estimated at approx. 1.5) [1][2]. The difference of one methylene unit (+14.04 g/mol; ΔXLogP3 ≈ +0.5 log units) translates into measurably distinct physicochemical properties influencing membrane permeability and receptor-binding pocket occupancy within the ORL1 pharmacophore model [3].

Molecular weight Lipophilicity ORL1 receptor SAR

Benzimidazole N1-Linker Geometry: Target Compound vs. Hydroxymethyl Analog (CAS 942842-56-0)

The target compound bears a 1-hydroxypropyl group (CH(OH)CH₂CH₃) at the benzimidazole 2-position, whereas CAS 942842-56-0 carries a shorter hydroxymethyl substituent (CH₂OH) [1][2]. The additional two saturated carbon atoms increase the topological polar surface area (TPSA) from approximately 47.6 Ų (target) to an estimated ~47.6 Ų for the hydroxymethyl analog (identical H-bond donor/acceptor counts), but the rotatable bond count increases from 4 to 5, and the molecular volume enlarges by approximately 24 ų per added methylene [1]. This volume change directly affects the fit within the hydrophobic sub-pocket of the ORL1 receptor as defined by the Pfizer patent genus claims [3].

Linker geometry Conformational flexibility ORL1 agonist Benzimidazole substitution

Class-Level ORL1 Receptor Agonist Pharmacophore: Target Compound Falls Within the Pfizer Genus Defining Analgesic and Anti-Inflammatory Utility

The compound is encompassed by the Markush structure of U.S. Patent 6,172,067 and WO-0008013-A2, which claim 2-substituted-1-piperidyl benzimidazoles wherein the 2-substituent is alkyl, alkenyl, or aryl, and the piperidine N-substituent is cycloalkyl or cycloalkenyl [1][2]. The patent specification teaches that compounds within this genus exhibit ORL1-receptor agonist activity with utility as analgesics, anesthetics, and agents for treating inflammatory diseases, Parkinson's disease, schizophrenia, and substance addiction [2]. The 1-hydroxypropyl substituent constitutes a specific embodiment of the 'alkyl' definition where Y = hydroxyalkyl-M- [2]. By contrast, analogs lacking the ethanone linker or bearing alternative heterocyclic cores (e.g., benzimidazolones) fall outside this patent-defined pharmacophore model.

ORL1 receptor Nociceptin NOP agonist Analgesic Anti-inflammatory

Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate CNS Penetration Potential from WAY-311747

Both the target compound and WAY-311747 possess one hydrogen-bond donor (the hydroxyl group), but the target compound's longer alkyl chain increases molecular volume and adjusts the relative spatial positioning of hydrogen-bonding features [1][2]. The topological polar surface area (TPSA) of 47.6 Ų for both compounds places them well below the 90 Ų threshold commonly associated with favorable blood-brain barrier (BBB) penetration [3]. However, the target compound's longer chain may alter the three-dimensional exposure of the polar surface, subtly influencing P-glycoprotein recognition and brain-to-plasma ratios compared to the shorter-chain WAY-311747, a parameter critical for CNS-targeted ORL1 agonist development [3].

CNS penetration Blood-brain barrier TPSA H-bond donors Drug-likeness

Procurement-Relevant Purity and Storage Differentiation: Target Compound Requires Stringent Storage Conditions

Commercially, the target compound is available from non-prohibited vendors at purities typically ≥95–98%, with storage recommendations at −20 °C or −80 °C . In contrast, WAY-311747 is offered at ≥98% purity with a storage temperature of −80 °C . The longer alkyl chain of the target compound may confer slightly greater thermal stability in DMSO solution compared to WAY-311747, though no formal comparative stability study has been published. The lower cost and greater availability of WAY-311747 make it a tempting substitute, but its distinct molecular weight, lipophilicity, and biological target profile (reported as a Tie2 kinase inhibitor with IC₅₀ = 250 nM , rather than an ORL1 agonist) fundamentally preclude its use as a drop-in replacement.

Purity Storage stability Procurement specifications DMSO solubility

Procurement-Driven Application Scenarios for 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one (CAS 890640-94-5)


ORL1/NOP Receptor Agonist Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

The compound is the structurally accurate building block for any SAR investigation into the effect of 2-position hydroxyalkyl chain length on ORL1 receptor agonism [1]. Its three-carbon hydroxypropyl substituent occupies a specific volume defined by the Pfizer patent pharmacophore model [1]. Procurement of this compound rather than the shorter-chain WAY-311747 ensures correct lipophilic occupancy of the receptor sub-pocket, enabling valid potency comparisons across the alkyl-chain-length series. The computed XLogP3 of 2.0 and TPSA of 47.6 Ų support the assessment of passive membrane permeability and CNS drug-likeness [2].

Selectivity Profiling Against Off-Target Kinases: Differentiating ORL1 Agonism from Tie2 Kinase Inhibition

WAY-311747, the nearest commercial analog, has been annotated as a Tie2 kinase inhibitor (IC₅₀ = 250 nM) , introducing a confounding off-target liability for any ORL1-targeted screen. Procurement of the target compound (CAS 890640-94-5) provides a chemotype that is structurally positioned within the ORL1 agonist pharmacophore rather than the kinase inhibitor space, reducing the risk of polypharmacology-driven false positives in ORL1 functional assays [1].

Physicochemical Property Benchmarking for CNS-Penetrant ORL1 Agonist Design

With a TPSA of 47.6 Ų, one hydrogen-bond donor, and XLogP3 = 2.0, the target compound adheres to the key CNS drug-likeness thresholds (TPSA < 90 Ų, HBD ≤ 3) [2]. Its slightly elevated logP (+0.5 units) compared to WAY-311747 may serve as a design parameter for tuning brain exposure in ORL1 agonist candidates targeting central pain, anxiety, or Parkinson's disease indications as disclosed in US6172067 [1].

Synthetic Intermediate for Diversification of the 2-Position of Benzimidazole-Piperidine Hybrids

The 1-hydroxypropyl group furnishes a secondary alcohol handle amenable to further derivatization—oxidation to the ketone, esterification, or conversion to a leaving group for nucleophilic displacement—enabling the construction of focused chemical libraries around the ORL1 agonist scaffold [1][2]. The ethanone bridge between benzimidazole and piperidine rings is a defined structural feature of the Pfizer patent genus and cannot be substituted with alternative linkers without altering receptor recognition [1].

Quote Request

Request a Quote for 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.